1-(3-bromophenyl)-1H-pyrrole
CAS No.: 107302-22-7
Cat. No.: VC20739788
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107302-22-7 |
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Molecular Formula | C10H8BrN |
Molecular Weight | 222.08 g/mol |
IUPAC Name | 1-(3-bromophenyl)pyrrole |
Standard InChI | InChI=1S/C10H8BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H |
Standard InChI Key | LEUXOIBRUWVBGM-UHFFFAOYSA-N |
SMILES | C1=CN(C=C1)C2=CC(=CC=C2)Br |
Canonical SMILES | C1=CN(C=C1)C2=CC(=CC=C2)Br |
Chemical Structure and Properties
Physical and Chemical Identification
1-(3-bromophenyl)-1H-pyrrole is characterized by several key identifiers that facilitate its recognition and analysis in scientific research. The compound has a molecular formula of C10H8BrN and a molecular weight of 222.08 g/mol . Its Chemical Abstracts Service (CAS) registry number is 107302-22-7, providing a unique identifier for this specific chemical entity . The IUPAC nomenclature identifies this compound as 1-(3-bromophenyl)pyrrole, though it is also commonly referred to as 1-(3-bromophenyl)-1H-pyrrole in scientific literature .
Additional identification parameters include its InChI (International Chemical Identifier) string: InChI=1S/C10H8BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H, and its InChIKey: LEUXOIBRUWVBGM-UHFFFAOYSA-N . These identifiers ensure precise chemical identity recognition across various databases and research publications.
Structural Characteristics
The molecular structure of 1-(3-bromophenyl)-1H-pyrrole consists of two primary components: a pyrrole heterocycle and a bromophenyl group. The pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom, is connected to a phenyl ring substituted with a bromine atom at the meta (3-) position.
This structural arrangement creates an interesting electronic distribution that influences the compound's reactivity and potential applications. The presence of the bromine atom at the meta position of the phenyl ring introduces an electron-withdrawing effect that influences the electronic properties of the entire molecule. Meanwhile, the pyrrole component contributes its own unique electronic characteristics, as it contains a nitrogen atom with a lone pair of electrons that participates in the aromatic system .
Table 1: Key Physical and Chemical Properties of 1-(3-bromophenyl)-1H-pyrrole
Synthesis Methods
Laboratory Synthesis Approaches
The synthesis of 1-(3-bromophenyl)-1H-pyrrole can be accomplished through several reaction pathways, with the most common approach involving the reaction of 3-bromobenzaldehyde with pyrrole in the presence of an acid catalyst. This method typically proceeds through a condensation mechanism, followed by cyclization to form the desired product.
Another methodology related to the synthesis of similar N-phenylpyrroles involves a modified Clauson-Kaas method, which has been successfully applied to prepare various p-substituted N-phenylpyrroles . Though this method was primarily reported for para-substituted variants, it provides valuable insights into potential synthetic routes for the meta-substituted analog as well.
The synthesis typically involves careful control of reaction conditions, including temperature, solvent selection, and catalyst optimization, to ensure high yields and purity of the final product. Purification techniques such as recrystallization or column chromatography are often employed to isolate the pure compound.
Industrial Production Considerations
For larger-scale production, industrial methods optimize the reaction parameters to enhance yield and efficiency while minimizing waste and environmental impact. These methods often involve scaled-up versions of laboratory procedures with modifications to accommodate larger reaction volumes and more efficient mixing and heat transfer.
The industrial synthesis might also incorporate continuous flow processes rather than batch reactions, allowing for better control of reaction parameters and increased throughput. Quality control measures, including spectroscopic analysis and purity testing, are implemented to ensure consistency across production batches.
Table 2: Comparison of Synthesis Methods for 1-(3-bromophenyl)-1H-pyrrole
Method | Key Reagents | Catalysts | Advantages | Limitations | Yield Range |
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Condensation Method | 3-bromobenzaldehyde, pyrrole | Acid catalysts | Straightforward procedure, widely applicable | May require purification steps | Moderate to high |
Modified Clauson-Kaas | 3-bromoaniline, 2,5-dimethoxytetrahydrofuran | Acid catalysts | Effective for various substitution patterns | Requires precise temperature control | Variable depending on substitution |
Cross-coupling Approach | Bromobenzene derivatives, pyrrole derivatives | Palladium complexes | Selective N-arylation | Expensive catalysts, sensitive to moisture | Typically 50-80% |
Applications in Scientific Research
Medicinal Chemistry Applications
1-(3-bromophenyl)-1H-pyrrole serves as an important building block in medicinal chemistry, particularly as a precursor in the synthesis of bioactive compounds and pharmaceuticals. The pyrrole ring is found in many natural compounds with biological activity, including antibacterial properties, making derivatives like 1-(3-bromophenyl)-1H-pyrrole valuable starting materials for drug development .
Research has shown that pyrrole-containing compounds can exhibit diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The presence of the bromine atom in 1-(3-bromophenyl)-1H-pyrrole provides a reactive site for further functionalization, allowing medicinal chemists to create libraries of compounds for biological screening.
The compound's structure allows for modifications that can lead to new drugs targeting various diseases. For example, similar halogen-substituted pyrrole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria . The halogen substitution appears to play a crucial role in modulating biological activity, as observed in related compounds such as phallusialides A and B, where halogen substitution at specific positions correlates with enhanced antibacterial properties .
Materials Science Applications
Beyond its applications in medicinal chemistry, 1-(3-bromophenyl)-1H-pyrrole has potential uses in materials science. The compound's unique electronic properties make it suitable for developing advanced materials, including polymers and conductive materials.
The pyrrole ring is known for its ability to undergo polymerization, leading to electrically conductive polymers. The incorporation of a bromophenyl group at the N-position can modify the electronic and physical properties of these polymers, potentially enhancing their conductivity or creating materials with specific optical properties.
Similar pyrrole derivatives have been investigated for their electrochemical properties, with research showing that the substituent effects on N-phenylpyrroles significantly influence their physicochemical parameters . This suggests that 1-(3-bromophenyl)-1H-pyrrole could have interesting electrochemical properties that may be exploited in sensor development, electrochromic devices, or other electronic applications.
Biological Activity
Antimicrobial Properties
Pyrrole derivatives, including those with phenyl substituents, have been extensively studied for their antimicrobial properties. The pyrrole heterocycle is found in many natural compounds with antibacterial activity, and synthetic derivatives have been developed to optimize these properties .
While specific data on the antimicrobial activity of 1-(3-bromophenyl)-1H-pyrrole itself is limited in the available literature, research on structurally related compounds provides valuable insights. For instance, studies on pyrrole derivatives have revealed that halogen substitution, particularly at specific positions of the aromatic rings, can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
The presence of the bromine atom in 1-(3-bromophenyl)-1H-pyrrole may contribute to potential antimicrobial properties, as seen in similar compounds where halogen substitution has been associated with increased effectiveness against bacterial strains. For example, phallusialides with chlorine or bromine substitution at the C4 position of the pyrrole ring demonstrated activity against MRSA and Escherichia coli, while derivatives lacking this halogen substitution showed no antibacterial activity .
Structure-Activity Relationships
Understanding the structure-activity relationships (SARs) of pyrrole derivatives is crucial for optimizing their biological properties. Research on related compounds suggests that several structural features may influence the biological activity of 1-(3-bromophenyl)-1H-pyrrole:
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The position of the bromine atom on the phenyl ring (meta in this case) may affect interactions with biological targets.
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The connection between the pyrrole and phenyl rings creates a specific spatial arrangement that could influence binding to enzymes or receptors.
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The electronic properties of the compound, influenced by both the pyrrole ring and the bromine substituent, may determine its reactivity in biological systems.
These structure-activity insights can guide future research on 1-(3-bromophenyl)-1H-pyrrole and its derivatives, potentially leading to the development of optimized compounds with enhanced biological properties.
Table 3: Potential Biological Activities Based on Related Pyrrole Derivatives
Current Research and Future Perspectives
Recent Advances in Synthesis and Characterization
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing N-phenylpyrroles, including brominated derivatives such as 1-(3-bromophenyl)-1H-pyrrole. These advances include the use of microwave-assisted synthesis, green solvents, and novel catalysts to improve reaction efficiency and reduce environmental impact.
Future Research Directions
Future research on 1-(3-bromophenyl)-1H-pyrrole may focus on several promising directions:
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Exploration of its potential as a building block in the synthesis of new antibacterial agents, particularly in light of the growing challenge of antibiotic resistance.
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Investigation of its electrochemical properties for applications in conductive materials and sensors.
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Development of structural analogs with optimized biological properties based on structure-activity relationship studies.
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Evaluation of its potential in cross-coupling reactions as a versatile intermediate for creating more complex molecular structures.
Given the continuous need for new antibacterial compounds and the versatility of pyrrole derivatives in medicinal chemistry, 1-(3-bromophenyl)-1H-pyrrole remains a compound of significant interest for further research and development.
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